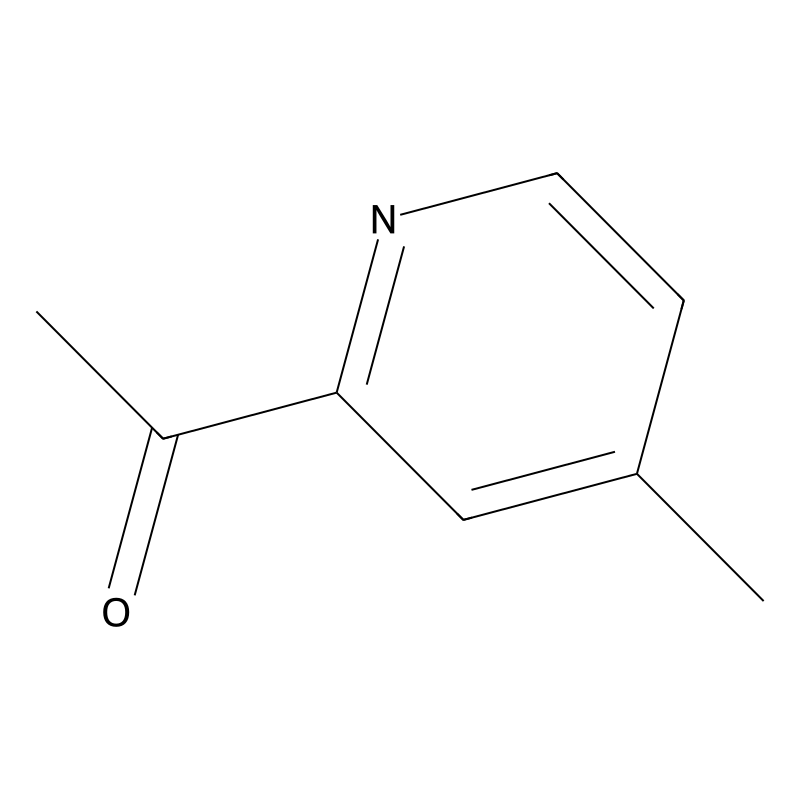

2-Acetyl-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Acetyl-4-methylpyridine is an organic compound with the molecular formula C₈H₉NO. It belongs to the class of aryl alkyl ketones, characterized by the presence of a ketone functional group attached to an aromatic ring. This compound features a pyridine ring, which is a six-membered heterocyclic aromatic ring containing one nitrogen atom. The structure of 2-acetyl-4-methylpyridine includes an acetyl group at the second position and a methyl group at the fourth position of the pyridine ring, contributing to its unique properties and reactivity .

The compound is typically encountered as a white to gray powder, with a melting point range of approximately 50-53°C and a predicted pKa of 3.82, indicating its acidic nature . Its solubility in various organic solvents makes it useful in chemical synthesis and research applications.

2-Acetyl-4-methylpyridine (also known as 2-Acetyl-4-picoline) is an organic compound classified as an aromatic ketone PubChem: . While research on its specific properties and applications is limited, it has been identified as a useful intermediate in the synthesis of other molecules relevant to scientific research.

Precursor for Heterocyclic Compounds

The primary application of 2-Acetyl-4-methylpyridine in scientific research lies in its use as a building block for the synthesis of more complex heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. These compounds are of significant interest due to their diverse properties and applications in various fields, including pharmaceuticals, materials science, and catalysis ScienceDirect.

Studies have shown that 2-Acetyl-4-methylpyridine can be used as a starting material for the synthesis of terpyridine derivatives Sigma-Aldrich: . Terpyridines are a class of heterocyclic compounds with a three-ringed aromatic structure containing nitrogen atoms. These molecules exhibit interesting photophysical properties and have potential applications in areas like light-emitting devices (LEDs) and solar cells Royal Society of Chemistry.

- Nucleophilic Addition: The carbonyl carbon in the acetyl group can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming imines or related compounds.

- Oxidation: Under certain conditions, the methyl group may be oxidized to form carboxylic acids or other functional groups.

- Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, which can modify the ring structure .

Several methods exist for synthesizing 2-acetyl-4-methylpyridine:

- Methylation of 2-Acetylpyridine: This method involves the methylation of 2-acetylpyridine using methylating agents such as dimethyl sulfate or methyl iodide.

- Acetylation of 4-Methylpyridine: Acetylating agents like acetic anhydride can react with 4-methylpyridine to yield 2-acetyl-4-methylpyridine through selective acetylation.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including cyclization and functional group transformations that ultimately yield this compound from simpler precursors .

2-Acetyl-4-methylpyridine finds utility in various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its aromatic properties, it may be utilized in flavoring formulations.

- Research

Several compounds share structural similarities with 2-acetyl-4-methylpyridine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetylpyridine | Pyridine ring with an acetyl group | Lacks the methyl substitution at position 4 |

| 4-Methylpyridine | Methyl group at position 4 | Does not contain a ketone functional group |

| 3-Acetyl-4-methylpyridine | Acetyl group at position 3 | Different positional isomer affecting reactivity |

| 3-Methylacetophenone | Aromatic ketone similar structure | Contains a phenyl ring instead of pyridine |

The uniqueness of 2-acetyl-4-methylpyridine lies in its specific arrangement of functional groups on the pyridine ring, which influences its chemical behavior and biological activity compared to these similar compounds .

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant